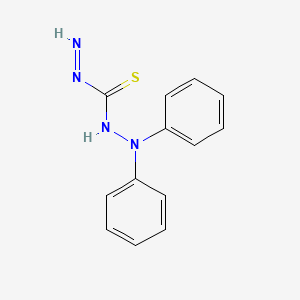

1-imino-3-(N-phenylanilino)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N4S |

|---|---|

Molecular Weight |

256.33 g/mol |

IUPAC Name |

1-imino-3-(N-phenylanilino)thiourea |

InChI |

InChI=1S/C13H12N4S/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,16,18) |

InChI Key |

OEWAXXLOSKFJKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=S)N=N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Imino 3 N Phenylanilino Thiourea and Analogues

Classical and Contemporary Approaches to Thiourea (B124793) Derivative Synthesis

The construction of the thiourea scaffold can be achieved through several synthetic strategies, ranging from traditional methods to more modern and efficient protocols.

Reaction of Isothiocyanates with Substituted Amines

A cornerstone in thiourea synthesis is the reaction between an isothiocyanate and a substituted amine. acs.orgnih.gov This method is widely employed due to its efficiency and the vast structural diversity that can be achieved by varying the substituents on both the isothiocyanate and the amine. nih.gov The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. mdpi.com This approach is suitable for preparing a wide range of N,N'-disubstituted thiourea derivatives. nih.gov For instance, various N-acyl thiourea derivatives have been synthesized by reacting an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. mdpi.com

The reaction conditions for this method are often mild, with many syntheses proceeding at room temperature. nih.gov Solvents such as dichloromethane (B109758) or tert-butanol (B103910) are commonly used. nih.gov The simplicity of this reaction and the high yields often obtained make it a preferred method for generating diverse libraries of thiourea derivatives. nih.gov

Multicomponent Reactions in Thiourea Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including thiourea derivatives. nih.govresearchgate.net A notable MCR for thiourea synthesis involves the reaction of isocyanides, amines, and elemental sulfur. researchgate.netresearchgate.net This three-component reaction allows for the straightforward, chromatography-free synthesis of thioureas. researchgate.net

The use of an aqueous polysulfide solution, generated in situ from elemental sulfur and a base, has enabled the application of sulfur under homogeneous and mild conditions. nih.govresearchgate.net This approach is particularly advantageous as it often allows for the isolation of crystalline products by simple filtration, eliminating the need for chromatographic purification. nih.govresearchgate.net The integration of MCRs with continuous flow platforms is an emerging strategy in green synthesis, offering rapid and efficient access to complex molecular scaffolds. researchgate.net

Another example of a multicomponent approach involves the reaction of aldehydes, electron-deficient alkynes, and ureas/thioureas to produce 3,4-dihydropyrimidinones and their thio-analogues. beilstein-journals.org

Alternative Synthetic Pathways for Thiourea Scaffold Construction

Beyond the classical isothiocyanate-amine coupling and MCRs, several other methods for constructing the thiourea scaffold exist. One such method involves the use of carbon disulfide as a C=S source. Symmetrical 1,3-disubstituted thioureas can be prepared by reacting amines with carbon disulfide. mdpi.com This reaction can be performed in water, offering a green and catalyst-free protocol. mdpi.com

Another approach utilizes Lawesson's reagent for the thionation of urea (B33335) to produce thiourea. bibliotekanauki.pl This method involves a one-step sulfuration reaction. bibliotekanauki.pl Additionally, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated, reacting with various nucleophiles to form thiocarbonyl compounds. organic-chemistry.org The reaction of dithiocarbamate (B8719985) anions, generated from amines and carbon disulfide, with aromatic nitro compounds also provides a route to unsymmetrical thioureas. mdpi.com

Specific Synthetic Routes for 1-imino-3-(N-phenylanilino)thiourea

While a specific, documented synthesis for "this compound" was not found in the provided search results, its synthesis can be logically deduced from the general principles of thiourea synthesis. The structure suggests a substituted guanidine-like thiourea. A plausible synthetic route would involve the reaction of a corresponding substituted aminoguanidine (B1677879) with a phenyl isothiocyanate derivative.

Alternatively, a multi-step synthesis could be envisioned. For example, the synthesis of thiazolyl thioureas involves the initial formation of an aminothiazole, which is then condensed with an isothiocyanate. nih.govacs.org A similar strategy could potentially be adapted for the target molecule.

Optimization of Reaction Parameters and Yield Enhancement in Thiourea Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiourea derivatives. Key parameters that are often investigated include the choice of solvent, reaction temperature, reaction time, and the use of catalysts or additives.

For instance, in the synthesis of N-acyl thiourea derivatives, optimization of the reaction conditions led to a significant increase in yield. mdpi.com Similarly, in the synthesis of thiourea from urea and Lawesson's reagent, the reaction time, temperature, and mass ratio of reactants were systematically varied to determine the optimal conditions, resulting in an average yield of 62.37%. bibliotekanauki.pl

The development of on-DNA synthesis of thioureas has also involved extensive optimization of reaction parameters such as pH, substrate equivalents, and incubation time to maximize conversion while maintaining DNA integrity. researchgate.net In some cases, the addition of an acid scavenger can have a negative impact on the reaction yield. acs.org The use of ultrasound irradiation has also been explored to improve reaction rates and yields, although it may sometimes lead to unintended side reactions. acs.org

Table 1: Optimization of Thiourea Synthesis from Urea and Lawesson's Reagent bibliotekanauki.pl

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Reaction Time (h) | 2.5 | 3.0 | 4.0 | 3.5 |

| Reaction Temperature (°C) | 65 | 85 | 95 | 75 |

| Mass Ratio (Urea:Lawesson's Reagent) | 1:1 | 3:1 | 1:2 | 2:1 |

| Average Yield (%) | - | - | - | 62.37 |

This table is generated based on the findings that the optimal reaction time is 3.5 h, temperature is 75°C, and mass ratio is 2:1.

Sustainable and Green Chemistry Principles in Thiourea Preparation

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact. mdpi.com A key focus is the use of environmentally benign solvents, such as water. mdpi.comorganic-chemistry.org The "on-water" reaction of isothiocyanates with amines offers a facile and sustainable route to unsymmetrical thioureas, with simple product isolation through filtration and the potential for recycling the water effluent. organic-chemistry.org

The use of deep eutectic solvents (DES) as both a green catalyst and reaction medium has been developed for the preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.orgresearchgate.net This method offers moderate to excellent yields, and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org

Furthermore, multicomponent reactions, as discussed earlier, are inherently green as they often reduce the number of synthetic steps and waste generation. researchgate.net The development of chromatography-free synthesis protocols also contributes to the greenness of the process by reducing solvent consumption. researchgate.net The use of solid-supported catalysts and solvent-free reaction conditions under microwave irradiation are other examples of green approaches to thiourea synthesis. nih.gov A patent describes a method for thiourea preparation that is economical, environmentally friendly, and generates minimal waste by improving the raw materials and reaction route. google.com

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Imino 3 N Phenylanilino Thiourea

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For 1-imino-3-(N-phenylanilino)thiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive picture of its atomic connectivity and functional group composition.

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the two phenyl rings would likely appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts would be influenced by the electronic effects of the substituents. The N-H and imino (=NH) protons are expected to be observed as broader signals due to quadrupole effects of the nitrogen atom and potential chemical exchange. Their chemical shifts can vary significantly depending on the solvent and concentration due to hydrogen bonding interactions. In related thiourea (B124793) derivatives, N-H proton signals have been observed in the range of 8.2 to 9.75 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The most characteristic signal would be that of the thiocarbonyl (C=S) carbon, which is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm, a characteristic feature for thioureas. The aromatic carbons would display signals in the 120-140 ppm region. The specific chemical shifts of the carbons in the phenyl rings would provide insights into the electronic distribution within the molecule.

Dynamic Processes: NMR spectroscopy can also be used to study dynamic processes such as tautomerism and restricted rotation around C-N bonds. For instance, the presence of different tautomeric forms in solution could be identified by the appearance of separate sets of signals for the involved protons and carbons. nih.gov

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplet) | 120 - 140 |

| NH | Variable, broad (likely > 8.0) | - |

| =NH | Variable, broad | - |

| C=S | - | 180 - 190 |

| C-N | - | Varies |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations would appear as broad bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. scispace.com The C=N stretching vibration of the imino group would likely be observed in the 1640-1690 cm⁻¹ region. The thiocarbonyl (C=S) stretching vibration is a key feature and typically appears in the range of 1125-1550 cm⁻¹, often coupled with C-N stretching modes. scispace.comresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=S bond, which often gives a strong Raman signal. The symmetric stretching of the phenyl rings would also be prominent in the Raman spectrum.

Key Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 3100 - 3400 (broad) | 3100 - 3400 |

| Aromatic C-H stretch | > 3000 | > 3000 |

| C=N stretch | 1640 - 1690 | 1640 - 1690 |

| Aromatic C=C stretch | 1400 - 1600 | 1400 - 1600 |

| C=S stretch / C-N stretch | 1125 - 1550 | 1125 - 1550 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

In similar thiourea derivatives, the thiourea moiety is often found to be nearly planar, which suggests a degree of π-electron delocalization across the N-C-N-S system. researchgate.netnih.gov The C=S bond length is typically around 1.68-1.71 Å, and the C-N bond lengths are intermediate between single and double bonds, further indicating electron delocalization. nih.govresearchgate.net The analysis would also reveal the conformation of the phenyl rings relative to the thiourea core.

Furthermore, X-ray diffraction analysis would elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

Conformational Analysis and Tautomeric Equilibria in Iminothiourea Systems

The presence of multiple single bonds in this compound allows for conformational flexibility. The orientation of the phenyl rings and the conformation around the C-N bonds can vary. Computational studies, in conjunction with experimental data, can help to identify the most stable conformers.

A key aspect of iminothiourea systems is the potential for tautomerism. This compound can exist in equilibrium with its tautomeric forms, such as the aminothione and iminothiol forms. The position of this equilibrium can be influenced by factors like the solvent, temperature, and pH. nih.gov The iminothiol tautomer would contain a thiol (S-H) group and a C=N double bond within the thiourea core. The relative stability of these tautomers can have a significant impact on the chemical reactivity and biological activity of the compound.

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks and Their Influence on Molecular Architecture

Hydrogen bonding plays a crucial role in defining the molecular architecture of thiourea derivatives, both in solution and in the solid state. scispace.comnih.gov

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. The N-H and =NH groups can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks. scispace.comscienceopen.com The nature and strength of these hydrogen bonds significantly affect the physical properties of the compound, including its melting point and solubility.

Coordination Chemistry of 1 Imino 3 N Phenylanilino Thiourea As a Ligand

Principles of Ligand Design in Thiourea (B124793) Coordination Compounds

Disclaimer: This section discusses the general principles of ligand design for thiourea compounds, as specific information for 1-imino-3-(N-phenylanilino)thiourea is not available in the surveyed literature.

The design of thiourea-based ligands for coordination chemistry is a field of significant interest due to the versatile bonding capabilities and wide-ranging applications of the resulting metal complexes. nih.gov Thioureas are structurally adaptable ligands, largely owing to their dual nature as both σ-donors and π-acids. mdpi.com The core of thiourea ligand design revolves around the N-C(S)-N backbone, which contains multiple potential donor atoms: the soft sulfur atom and two harder nitrogen atoms.

Key principles in the design of these ligands include:

Substitution at Nitrogen Atoms: The electronic and steric properties of the substituents on the nitrogen atoms (R and R' in RNH-C(S)-NHR') profoundly influence the ligand's coordination behavior. Electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and leading to anionic ligands that can form chelate rings. nih.gov Conversely, bulky substituents can sterically hinder certain coordination modes or influence the geometry of the resulting complex.

Functionalization for Polydenticity: Introducing additional donor groups into the substituents allows for the creation of polydentate ligands. For instance, incorporating carbonyl, phosphoryl, or pyridyl groups can lead to ligands capable of forming stable five- or six-membered chelate rings with a metal center through S,O- or S,N-coordination. nih.govrsc.org

Hydrogen Bonding Capabilities: The presence of N-H protons allows for the formation of extensive intra- and intermolecular hydrogen bonds. mdpi.com These interactions are crucial in stabilizing specific conformations of the ligand, influencing the crystal packing of the resulting complexes, and can even play a role in the mechanism of action for biologically active compounds.

Tautomerism: Thiourea derivatives can exist in thione (C=S) and thiol (C-S-H) tautomeric forms. Coordination to a metal ion typically occurs through the sulfur atom of the thione form, but deprotonation can lead to coordination of the thiolate form, which alters the electronic properties and bonding of the ligand. researchgate.net

These design principles allow for the fine-tuning of the electronic and steric properties of thiourea ligands to achieve desired coordination geometries, complex stabilities, and functionalities in areas ranging from catalysis to medicinal chemistry. nih.gov

Diversity in Coordination Modes of Thiourea Ligands

Disclaimer: This section describes the diverse coordination modes observed for various thiourea ligands. The specific coordination behavior of this compound has not been documented.

Thiourea and its derivatives are known for their remarkable versatility in coordinating to metal ions, a result of having multiple donor sites. mdpi.com The primary donor atoms are the sulfur and nitrogen atoms of the thiourea backbone. This allows for several distinct coordination modes.

Monodentate Coordination via Sulfur or Nitrogen Donor Atoms

The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center through a single atom.

Sulfur Coordination: Due to the soft nature of the sulfur atom, thioureas readily coordinate to soft and borderline metal ions such as Pt(II), Pd(II), Cu(I), Ag(I), Cd(II), and Hg(II) through the sulfur atom. rsc.org This is the most frequently observed monodentate coordination mode. Spectroscopic evidence for S-coordination includes a downfield shift of the thioamide proton signals and an upfield shift of the thiocarbonyl carbon signal in NMR spectra, indicating a decrease in the C=S double bond character. mdpi.com

Nitrogen Coordination: Monodentate coordination through one of the nitrogen atoms is less common. It is generally observed when the sulfur atom is sterically hindered or when the metal ion is a hard acid, which would prefer the harder nitrogen donor.

Bidentate Chelation Involving Nitrogen and Sulfur Atoms

Thiourea derivatives can act as bidentate ligands, forming a stable chelate ring with the metal ion. This typically requires deprotonation of one of the N-H groups.

S,N-Chelation: This mode involves coordination of the sulfur atom and one of the nitrogen atoms of the thiourea backbone, forming a four-membered metallocycle. This is often seen in complexes where the ligand is anionic. mdpi.com

S,O-Chelation: For acyl- or phosphoryl-substituted thioureas, deprotonation of the nitrogen adjacent to the acyl/phosphoryl group allows for bidentate coordination through the sulfur atom and the oxygen atom of the carbonyl/phosphoryl group. This results in a more stable six-membered chelate ring and is a very common coordination mode for this class of ligands. nih.gov

Multidentate and Bridging Coordination Geometries

Bridging Coordination: Thiourea ligands can bridge two metal centers. The sulfur atom, with its multiple lone pairs, can act as a bridging atom (μ-S), linking two metal ions. This is frequently observed in polynuclear complexes and coordination polymers. nih.gov

Multidentate Coordination: Ligands designed with additional donor functionalities in their side chains can exhibit higher denticity. For example, a thiourea ligand with a pyridyl substituent can act as an S,N-bidentate ligand using the thiourea sulfur and the pyridyl nitrogen. nih.gov If the thiourea itself also participates in chelation, the ligand can be tridentate or higher.

This variety in coordination modes allows thiourea derivatives to form a wide array of complex structures with diverse chemical and physical properties.

Synthesis and Structural Characterization of Metal Complexes with this compound

Disclaimer: This section outlines general synthetic and characterization methods for metal complexes of thiourea derivatives. There is no specific information available in the surveyed literature regarding the synthesis and characterization of metal complexes with this compound.

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in an appropriate solvent. The choice of metal, ligand, solvent, and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Common synthetic methods include:

Direct reaction of a metal halide or acetate (B1210297) salt with the thiourea ligand in a solvent like ethanol, methanol, or acetonitrile.

For air-sensitive complexes, reactions are carried out under an inert atmosphere.

The use of a base, such as sodium carbonate or an amine, can be employed to deprotonate the thiourea ligand to facilitate chelation.

The resulting complexes are characterized by a variety of analytical techniques to determine their structure and properties:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of ligand binding and can help identify the donor atoms.

NMR Spectroscopy (¹H, ¹³C): Shifts in the signals of the N-H protons and the C=S carbon upon coordination are diagnostic of the coordination mode. mdpi.com

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex, providing information about its geometry.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Mass Spectrometry: Determines the mass-to-charge ratio of the complex, confirming its molecular weight.

Complexes with Transition Metal Ions (e.g., Platinum, Palladium, Nickel, Copper, Zinc, Ruthenium, Rhodium, Iridium)

Disclaimer: This subsection provides examples of transition metal complexes with various thiourea derivatives. No complexes of this compound have been reported in the surveyed literature.

Thiourea ligands form stable complexes with a wide range of transition metals. The coordination geometry and properties of these complexes depend on the metal ion's size, charge, and electronic configuration.

| Metal Ion | Typical Coordination Geometry | Example of a Thiourea Complex (Ligand may vary) | Reference(s) |

| Platinum(II) | Square Planar | Pt(en)(1-phenyl-2-thiourea)₂₂ | mdpi.com |

| Palladium(II) | Square Planar | [Pd(LR)₂] (where HL is a thiosemicarbazone ligand) | |

| Nickel(II) | Square Planar, Tetrahedral, or Octahedral | [Ni(Metu)₂(NCS)₂]n (where Metu is methylthiourea) | nih.gov |

| Copper(I/II) | Tetrahedral (Cu(I)), Square Planar or Distorted Octahedral (Cu(II)) | [Cu(StuNH)Br]n (where StuNH is a substituted thiourea) | |

| Zinc(II) | Tetrahedral | [Zn(TU)₄]²⁺ (where TU is thiourea) | |

| Ruthenium(II) | Octahedral ("three-legged piano-stool") | [Ru(η⁶-p-cymene)(L)Cl₂] (where L is a thiourea derivative) | |

| Rhodium(I/III) | Square Planar (Rh(I)), Octahedral (Rh(III)) | [Rh(diene)₂(L)]BR₄ (where L is a phosphanylphosphorane) | |

| Iridium(I/III) | Square Planar (Ir(I)), Octahedral (Ir(III)) | [{(WCA-IDipp)E}Ir(COD)] (where E=S, a thione ligand) |

The study of these complexes is driven by their potential applications in catalysis, materials science, and medicine. For example, platinum and ruthenium complexes of thiourea derivatives have been investigated for their anticancer properties.

Stoichiometric and Geometrical Variations in Metal-Thiourea Complexes

While no direct data exists for this compound, research on other substituted thioureas demonstrates a wide range of stoichiometric and geometric possibilities in their metal complexes. The stoichiometry, or ligand-to-metal ratio, commonly observed includes 1:1, 1:2, and 2:1. rsc.orgmaterialsciencejournal.org These ratios contribute to the formation of diverse geometries.

For instance, with various N,N'-substituted thioureas, researchers have identified several coordination geometries:

Tetrahedral: Observed in some Cu(I) and Zn(II) complexes. rsc.orgnih.gov

Square Planar: Found in certain Ni(II) and Cu(II) complexes. rsc.orgresearchgate.net

Octahedral: A common geometry for six-coordinate complexes. uobasrah.edu.iq

Trigonal Planar: Seen in some three-coordinate Cu(I) complexes. rsc.orguobasrah.edu.iq

Linear: Occurs with some gold complexes where coordination is only through a single donor atom. nih.gov

The specific geometry is dictated by the metal ion's coordination preferences, the steric bulk of the ligand's substituents, and the reaction conditions. uobasrah.edu.iqlibretexts.org In the absence of empirical data for this compound, its potential coordination behavior remains speculative.

Influence of Substituents and Electronic Factors on Ligand-Metal Binding Affinity and Complex Stability

The electronic properties of substituents on a thiourea ligand are crucial in determining the strength and stability of the metal-ligand bond. Generally, substituents are classified as either electron-donating or electron-withdrawing groups.

Electron-donating groups increase the electron density on the donor atoms (typically sulfur and nitrogen) of the thiourea backbone. This enhanced electron density generally leads to a stronger bond with the metal center, thereby increasing the stability of the resulting complex.

Studies on acylthioureas have shown that electron-withdrawing substituents can have more pronounced effects on the biological activities of their complexes than electron-donating groups. nih.gov The stability of complexes with 3d transition metals often follows the Irving-Williams series (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is based on the ionic radius and electronegativity of the metal ions. researchgate.net

The phenyl and anilino groups in this compound would be expected to exert significant electronic and steric effects. However, without experimental studies on this specific ligand, any discussion of their precise influence on binding affinity and complex stability would be conjectural. Further synthetic and characterization studies are required to elucidate the coordination chemistry of this particular compound.

Theoretical and Computational Studies on 1 Imino 3 N Phenylanilino Thiourea and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For thiourea (B124793) derivatives, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule (geometrical optimization) and to analyze its electronic properties. mdpi.comrsc.org

The optimized geometry of thiourea derivatives reveals crucial information about bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com For instance, in related thiourea compounds, the C=S bond length is a key parameter, and its calculated value can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netmdpi.com The planarity of different parts of the molecule, such as the phenyl rings and the thiourea moiety, is also a significant aspect of its structure.

The electronic structure analysis derived from DFT calculations includes the distribution of electron density and the nature of the chemical bonds. The presence of electron-rich regions, often associated with heteroatoms like sulfur and nitrogen, can be identified, providing insights into the molecule's reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thiourea Derivative (Calculated using DFT/B3LYP/6-311G)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.685 | |

| C-N (thiourea) | 1.378 | |

| N-C-N | 118.5 | |

| C-N-C | 125.2 |

Note: The data in this table are representative values based on published studies of similar thiourea derivatives and are intended for illustrative purposes.

Prediction of Quantum Chemical Parameters

DFT calculations are instrumental in predicting a range of quantum chemical parameters that quantify the reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Ionization Energy (IE): The energy required to remove an electron from a molecule, which can be approximated by the negative of the HOMO energy. mdpi.com

These parameters are crucial for understanding the chemical behavior of 1-imino-3-(N-phenylanilino)thiourea and for predicting its interactions with other molecules. researchgate.net

Table 2: Predicted Quantum Chemical Parameters for a Representative Thiourea Derivative

| Parameter | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| Energy Gap (ΔE) (eV) | 4.36 |

| Hardness (η) | 2.18 |

| Electrophilicity Index (ω) | 3.87 |

| Ionization Energy (IE) (eV) | 6.25 |

| Dipole Moment (μ) (Debye) | 4.5 |

Note: These values are hypothetical and representative of typical ranges observed for thiourea derivatives in computational studies.

Computational Simulation of Spectroscopic Data (NMR, IR) and Validation against Experimental Results

A significant application of computational chemistry is the simulation of spectroscopic data, which can be used to interpret and validate experimental findings.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com The calculated IR spectrum shows characteristic peaks corresponding to different functional groups, such as the N-H, C=S, and C-N stretching vibrations in thiourea derivatives. nih.gov Comparing the computed spectrum with the experimental one helps in the assignment of vibrational modes and confirms the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are valuable for assigning the signals in experimental NMR spectra and for understanding the electronic environment of the different atoms in the molecule. nih.gov

The agreement between simulated and experimental spectroscopic data provides strong evidence for the accuracy of the computational model and the determined molecular structure. rsc.org

Mechanistic Elucidation of Chemical Reactions involving this compound through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction pathway. For thiourea derivatives, computational studies can elucidate the mechanisms of their synthesis, tautomerization, and reactions with other species. researchgate.net

For example, DFT calculations can be used to study the nucleophilic attack of an amine on an isothiocyanate to form the thiourea linkage, a common synthetic route for these compounds. nih.gov The calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the most energetically favorable pathway.

In Silico Exploration of Molecular Interactions and Structural Dynamics

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the interactions of a molecule with biological targets or other molecules.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (in this case, this compound or its derivatives) to a receptor, such as an enzyme or a protein. nih.govmdpi.comnih.gov The results of docking studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. unair.ac.id

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular system over time. These simulations can be used to assess the stability of a ligand-receptor complex, to study conformational changes in the molecule, and to understand the role of solvent molecules in the interaction. nih.govscilit.com

These in silico approaches are invaluable in drug discovery and materials science for screening potential candidates and for understanding their mode of action at the molecular level.

Reaction Chemistry and Derivatization of 1 Imino 3 N Phenylanilino Thiourea

Reactivity of the Thiourea (B124793) Functional Group

The thiourea core is the central hub of reactivity in 1-imino-3-(N-phenylanilino)thiourea. This functional group possesses multiple nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom, with its lone pairs of electrons, is a soft nucleophile, readily participating in reactions with soft electrophiles. This nucleophilicity is fundamental to many of its cyclization reactions, particularly in the formation of sulfur-containing heterocycles.

Cyclization Reactions Leading to Novel Heterocyclic Systems

One of the most significant applications of thiourea derivatives in synthetic chemistry is their use as precursors for a wide array of heterocyclic compounds. The strategic placement of nucleophilic and electrophilic centers within this compound makes it an ideal candidate for intramolecular and intermolecular cyclization reactions.

Synthesis of Thiazolidinones and Analogous Sulfur Heterocycles

Thiazolidin-4-ones are a prominent class of sulfur-containing heterocycles synthesized from thiourea precursors. A common and effective method involves the reaction of thioureas with α-haloacetates, such as ethyl bromoacetate, in the presence of a base like anhydrous sodium acetate (B1210297). mdpi.com This reaction proceeds via initial S-alkylation of the thiourea followed by an intramolecular cyclization with the elimination of water or alcohol.

Another powerful method for thiazolidinone synthesis is the cyclization of thioureas with dialkyl acetylenedicarboxylates (e.g., DMAD, DEAD). nih.gov This reaction is typically performed by heating the reactants in a suitable solvent like ethanol. The high reactivity of the acetylenic esters drives the cyclization to produce highly functionalized thiazolidinone rings. While these methods have been established for various N,N-disubstituted thioureas, they represent viable pathways for the derivatization of this compound. Similarly, domino alkylation-cyclization of thioureas with propargyl bromides under microwave irradiation offers a rapid route to 2-aminothiazoles. organic-chemistry.org

Table 1: Synthesis of Thiazolidinone Derivatives from Thiourea Analogs

| Starting Thiourea Type | Reagent | Conditions | Product | Reference |

| N,N-Disubstituted Thiourea | Dialkyl Acetylenedicarboxylate | Reflux in Ethanol, 8-10 h | Thiazolidinone derivative | nih.gov |

| 4-(4-chlorophenyl)-3-thiosemicarbazone | Ethyl 2-bromoacetate | Ethanol, Anhydrous NaOAc, 80°C, 6 h | Thiazolidin-4-one derivative | mdpi.com |

| Propargyl amine + Aryl isothiocyanate | Silica gel | Room Temperature, overnight | Fully substituted thiazolidine | nih.gov |

| Thiourea | Propargyl Bromide | Microwave irradiation | 2-Aminothiazole | organic-chemistry.org |

Formation of Imidazole-2-thiones and Oxadiazine Derivatives

The synthesis of imidazole-2-thiones from thiourea derivatives is another important transformation. A general route involves the reaction of a thiourea with an α-haloketone. nih.govresearchgate.net This reaction, analogous to the Hantzsch thiazole (B1198619) synthesis, likely proceeds through the formation of an S-alkylated intermediate which then undergoes cyclization with an adjacent nitrogen atom. For this compound, reaction with a suitable α-haloketone could lead to the formation of a highly substituted imidazole-2-thione.

The synthesis of oxadiazine derivatives from thiourea precursors is also documented. nih.govresearchgate.netresearchgate.net For example, 1,3,4-oxadiazine derivatives can be formed through various cyclization strategies. researchgate.net While direct conversion from a pre-formed thiourea is less common, multi-component reactions or transformations of related precursors are known. One-pot methods using microwave irradiation have been shown to be efficient for synthesizing oxadiazine-4-thiones. nih.govresearchgate.net Another approach involves the three-component condensation of aldehydes, 2-naphthol, and urea (B33335) (a structural relative of thiourea) to yield 1,3-oxazine derivatives, suggesting that similar strategies could be adapted for thiourea-based systems. rsc.org

Table 2: Synthesis of Imidazole and Oxadiazine Heterocycles

| Starting Material Type | Reagent(s) | Product | Reference |

| Hydrazinecarbothioamide | 2-Bromo-1-substituted-ethan-1-one | Imidazole-2-thione | nih.gov |

| α-Amino pyridyl ketone + Aryl isothiocyanate | Acidic Medium | Imidazole-2-thione | researchgate.net |

| Benzoyl isocyanates + Tetrabromophthalimide | Microwave Irradiation | Oxadiazine-4-thione | nih.govresearchgate.net |

Nucleophilic Addition and Substitution Reactions at the Thiourea Core

The thiourea core of this compound is susceptible to both nucleophilic addition and substitution reactions. The imine (C=N) bond within the molecule is a key site for nucleophilic addition. nih.gov Various nucleophiles, including organometallic reagents, enolates, and other carbanions, can add across the C=N bond, a reaction that can be facilitated by Lewis acids. richmond.edu This provides a direct method for introducing new substituents at the imino carbon.

The thiourea moiety itself can act as a nucleophile in substitution reactions. The sulfur atom can displace leaving groups from electrophilic substrates. Furthermore, studies on the aminolysis of aryl N-phenylthiocarbamates, which are structurally related, show that these reactions proceed readily, suggesting that the nitrogen atoms of the thiourea could participate in nucleophilic substitution reactions, for example, by attacking acyl halides or other activated carbonyl compounds. nih.gov The specific outcome of these reactions—whether addition to the imine or substitution at the thiourea—would be dictated by the nature of the electrophile and the reaction conditions.

Oxidation States and Derivatives of the Sulfur Moiety

The sulfur atom in the thiocarbonyl group (C=S) of this compound exists in the +2 oxidation state and can be oxidized to various higher oxidation states. Mild oxidation can lead to the formation of disulfide-linked derivatives. More vigorous oxidation, for instance with reagents like hydrogen peroxide or potassium permanganate, can convert the thiourea into the corresponding urea derivative by replacing the sulfur atom with an oxygen atom.

Further oxidation can lead to the formation of sulfonic acid derivatives. While specific studies on the oxidation of this compound are not prevalent in the literature, the general chemistry of thioureas suggests these transformations are feasible. Such reactions would significantly alter the electronic properties and coordination ability of the molecule, providing a pathway to new classes of compounds. For example, the conversion of related imidazolium (B1220033) salts to imidazol-2-ones via oxidation is a known transformation. researchgate.net

Acid-Catalyzed Transformations of Thiourea Derivatives

Acid catalysis can profoundly influence the reactivity of this compound. Protonation of the molecule can occur at several sites, including the imino nitrogen, the thiocarbonyl sulfur, or the other nitrogen atoms. Protonation activates the molecule towards nucleophilic attack and can facilitate various transformations.

A well-documented acid-catalyzed reaction of thiourea and its derivatives is the condensation with 1,2-dicarbonyl compounds to form imidazoline-2-thiones. rsc.org The proposed mechanism involves the formation of an intermediate adduct which then cyclizes. It is plausible that this compound would undergo similar acid-catalyzed cyclizations with appropriate diketones or ketoesters. Furthermore, acid catalysis can promote the hydrolysis of the imine bond or even the thiourea group itself, although the latter typically requires harsh conditions. Thiourea derivatives have also been employed as organocatalysts, where their ability to form hydrogen bonds is enhanced under acidic conditions, enabling them to catalyze reactions such as the hydrophosphonylation of imines. nih.gov

Advanced Research Applications of 1 Imino 3 N Phenylanilino Thiourea and Its Derivatives Non Biological

Catalytic Applications in Organic Transformations (e.g., Organocatalysis)

While research specifically detailing the catalytic applications of 1-imino-3-(N-phenylanilino)thiourea is nascent, the broader class of thiourea (B124793) derivatives has emerged as a powerhouse in the field of organocatalysis. These metal-free organic molecules have demonstrated remarkable efficacy in promoting a wide array of chemical reactions. The catalytic activity of thiourea derivatives is primarily attributed to their ability to form hydrogen bonds, activating electrophiles and stabilizing transition states.

Derivatives of thiourea, particularly those with aryl substituents, have been successfully employed as organocatalysts in various asymmetric reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. For instance, bifunctional thiourea catalysts incorporating a tertiary amine group alongside the thiourea moiety have shown exceptional performance in activating both the nucleophile and the electrophile simultaneously. This dual activation model is a cornerstone of their high efficiency and enantioselectivity.

Although direct experimental data for this compound in catalysis is not extensively documented, the presence of the imino group, in conjunction with the thiourea and N-phenylanilino moieties, suggests a potential for unique catalytic behavior. The imino nitrogen could participate in hydrogen bonding or act as a basic site, potentially influencing the stereochemical outcome of catalytic transformations. A study on a novel thiourea organocatalyst with a single NH functionality highlighted that altering the typical hydrogen-bonding pattern can lead to excellent yields and high stereoselectivity in α-amination and Michael reactions. osti.gov This indicates that the specific substitution pattern on the thiourea core, such as the N-phenylanilino group, could be tailored to achieve specific catalytic activities.

Furthermore, the synthesis of 2-iminothiazoles has been achieved through a catalyst-free, one-pot, three-component reaction involving the in situ formation of thiourea derivatives. nih.gov This highlights the inherent reactivity of the thiourea backbone, which can be harnessed for complex molecular synthesis. The development of nickel nanoparticles immobilized on a modified metal-organic framework has also been utilized for the green synthesis of thiourea derivatives, showcasing the catalytic potential in their formation. nih.gov

Applications in Materials Science and Engineering

The distinct structural features of this compound and its analogs make them promising candidates for various applications in materials science and engineering. Their ability to interact with metal ions, adhere to metal surfaces, and serve as building blocks for larger structures is being actively explored.

Development of Chemosensors for Specific Analytes (e.g., Metal Ions)

Thiourea derivatives have been extensively investigated as chemosensors for the detection of various metal ions. uzh.chresearchgate.netuzh.ch The sulfur and nitrogen atoms in the thiourea moiety can act as effective binding sites for metal ions, leading to a detectable change in the photophysical properties of the molecule, such as fluorescence or color. This change allows for the selective and sensitive detection of specific analytes.

For example, thiourea-based fluorescent chemosensors have been developed for the detection of Hg(II), Zn(II), and Cd(II) ions in aqueous media. uzh.chresearchgate.netuzh.ch The coordination of the metal ion to the thiourea group can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The selectivity of these sensors can be tuned by modifying the substituents on the thiourea core.

While specific studies on this compound as a chemosensor are limited, the presence of the N-phenylanilino group could influence its binding affinity and selectivity towards different metal ions. A ninhydrin (B49086) thiourea derivative has been reported as a chemosensor for the visual detection of Cu(II) in an aqueous medium, demonstrating the versatility of thiourea-based sensors. The imino group in this compound could also play a role in the coordination with metal ions, potentially leading to novel sensing capabilities.

Table 1: Examples of Thiourea Derivatives as Chemosensors for Metal Ions

| Thiourea Derivative | Analyte Detected | Detection Method | Reference |

| Thiourea-naphthalimide conjugates | Hg(II), Zn(II), Cd(II) | Fluorescence Spectroscopy | uzh.ch |

| Ninhydrin thiourea derivative | Cu(II) | Visual and Spectrophotometric | |

| 3-Aminopyridine Salicylidene | Cu(II), Al(III), Fe(III) | UV-Vis and Fluorescence Spectroscopy | mdpi.com |

Role in Corrosion Inhibition Mechanisms

Thiourea and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. osti.govrdd.edu.iqanjs.edu.iqjmaterenvironsci.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can occur through the heteroatoms (sulfur and nitrogen) present in the thiourea molecule, which can donate lone pair electrons to the vacant d-orbitals of the metal. The presence of aromatic rings, such as the phenyl and anilino groups in this compound, can further enhance the adsorption through π-electron interactions with the metal surface.

Studies on N-aroyl-N'-aryl thiourea derivatives have shown that these compounds act as mixed-type inhibitors, retarding both the cathodic and anodic reactions of the corrosion process. rdd.edu.iqanjs.edu.iq The inhibition efficiency of these compounds has been found to increase with their concentration. Theoretical studies using Density Functional Theory (DFT) have revealed a strong correlation between the electron density on the thiocarbonyl sulfur atom and the observed inhibition efficiency, highlighting the crucial role of the sulfur atom in the adsorption process. iau.ir

The imino group in this compound could potentially influence its adsorption characteristics and, consequently, its corrosion inhibition efficiency. The additional nitrogen atom could provide another active site for interaction with the metal surface.

Table 2: Corrosion Inhibition Efficiency of N-Aroyl-N'-Aryl Thiourea Derivatives on Carbon Steel in 1M H₂SO₄

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| N-benzoyl-N'-(p-aminophenyl) thiourea (STU1) | 3.5 x 10⁻⁴ | >60 | rdd.edu.iq |

| N-benzoyl-N'-(thiazole) thiourea (STU2) | 3.5 x 10⁻⁴ | >60 | rdd.edu.iq |

| N-acetyl-N'-(dibenzyl) thiourea (STU3) | 5 x 10⁻⁴ | 98.5 | rdd.edu.iqanjs.edu.iq |

Precursors for Advanced Material Synthesis (e.g., Nanoparticles, Polymers)

Thiourea and its derivatives are valuable precursors for the synthesis of various advanced materials, including metal sulfide (B99878) nanoparticles and polymers.

Nanoparticle Synthesis: Thiourea is a widely used sulfur source in the synthesis of metal sulfide nanoparticles due to its ability to decompose upon heating and release sulfide ions, which then react with metal precursors. This method has been employed to produce a variety of metal sulfide nanoparticles with controlled size and morphology. While there is no specific literature on the use of this compound for this purpose, its thermal decomposition could potentially lead to the formation of metal sulfides, with the organic framework influencing the properties of the resulting nanoparticles.

Polymer Synthesis: Thiourea derivatives can also be used as monomers in the synthesis of polymers. The presence of reactive functional groups allows for their incorporation into polymer chains through various polymerization techniques. Although direct polymerization of this compound has not been reported, the general reactivity of thiourea derivatives suggests its potential as a monomer for creating novel polymers with unique properties imparted by the imino and N-phenylanilino groups.

Q & A

Q. How should contradictory data on thiourea derivative toxicity (e.g., carcinogenicity vs. therapeutic safety) be resolved?

- Methodology : Conduct comparative toxicity assays using in vitro models (e.g., HepG2 cells for liver toxicity) and in vivo rodent studies (OECD Guideline 451). Prioritize dose-dependent transcriptomic profiling (RNA-seq) to identify threshold concentrations for carcinogenic pathways (e.g., thyroid peroxidase inhibition) . Statistical meta-analysis of existing literature (e.g., IARC Monographs) is critical for reconciling discrepancies .

Q. What strategies address low solubility and bioavailability in preclinical testing?

- Methodology : Solubility enhancement via co-crystallization (e.g., with β-cyclodextrin) or nanoformulation (PLGA nanoparticles). Assess bioavailability using Caco-2 monolayer permeability assays and pharmacokinetic modeling (non-compartmental analysis) .

Q. How can computational methods improve the prediction of structure-activity relationships (SAR) for thiourea analogs?

- Methodology : Combine QSAR (Quantitative Structure-Activity Relationship) models with machine learning (e.g., Random Forest regression) using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions with synthetic libraries of analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic activity of thiourea derivatives under varying pH conditions?

- Methodology : Perform pH-dependent kinetics (pH 4–9) with buffered solutions, monitoring reaction rates via UV-Vis spectroscopy. Use Eyring plots to differentiate between acid/base-catalyzed mechanisms. Cross-validate with DFT calculations (solvent effects via PCM model) .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.